

# 3-Chloro-5-cyclopropyl-2-methoxypyridine material safety data sheet (MSDS)

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## Compound of Interest

Compound Name: 3-Chloro-5-cyclopropyl-2-methoxypyridine

Cat. No.: B13932806

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## 3-Chloro-5-cyclopropyl-2-methoxypyridine[1][2]

CAS Number: 2245949-65-7 Document Type: Technical Whitepaper & Expanded Safety Data Sheet (SDS) Version: 1.0 (Research Use Only)

## Part 1: Executive Summary & Chemical Identity

### Introduction

**3-Chloro-5-cyclopropyl-2-methoxypyridine** is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics. The compound features a pyridine core functionalized with three distinct motifs:[1][2][3]

- 2-Methoxy group: Acts as a hydrogen bond acceptor and modulates solubility.
- 3-Chloro substituent: A reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

- 5-Cyclopropyl moiety: A bioisostere for isopropyl or ethyl groups, known to enhance metabolic stability (blocking CYP450 oxidation sites) and improve potency through rigid hydrophobic interactions.

## Physicochemical Characterization

The following data aggregates experimental and predicted values for CAS 2245949-65-7.

Property	Specification	Context/Relevance
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	Stoichiometry verification
Molecular Weight	183.63 g/mol	Mass spectrometry (LCMS) target
Appearance	Light yellow to orange liquid/oil	Pyridines often darken upon oxidation
Solubility	DMSO, Methanol, DCM	Lipophilic nature due to cyclopropyl/methoxy
Storage	2–8°C, Inert Atmosphere (Argon/N <sub>2</sub> )	Prevents N-oxidation or hydrolysis
Shipping Class	UN 2810 / Class 6.1 (Toxic)	Based on similar halogenated pyridines

## Part 2: Hazard Identification & Safety Profile (GHS) Risk Assessment Strategy

As a research chemical, comprehensive toxicological data (LD50) may not be fully established. However, based on the Structure-Activity Relationship (SAR) of halogenated pyridines and shipping classifications (Class 6.1), this substance must be treated as Acutely Toxic and an Irritant.

### GHS Classification (derived)

- Acute Toxicity, Oral: Category 3 or 4 (H301/H302)

- Skin Corrosion/Irritation: Category 2 (H315)[4][5]
- Serious Eye Damage/Irritation: Category 2A (H319)[5]
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335) [5]

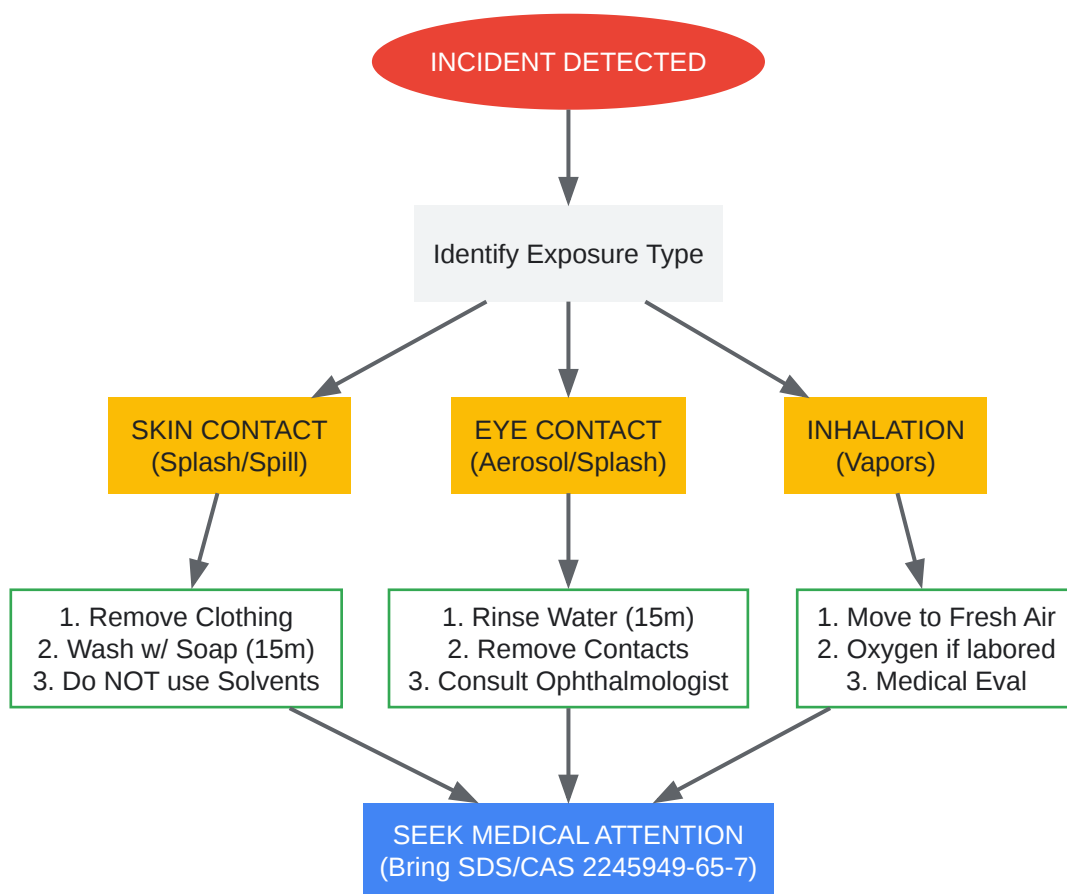
## Hazard & Precautionary Statements

Type	Code	Statement
Hazard	H301	Toxic if swallowed.
Hazard	H315	Causes skin irritation.[6][4][5][7]
Hazard	H319	Causes serious eye irritation. [6][4][5][7][8]
Hazard	H335	May cause respiratory irritation.[5][8]
Precaution	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][7]
Precaution	P280	Wear protective gloves/protective clothing/eye protection.[6][4][5][7][9]
Precaution	P301+P310	IF SWALLOWED: Immediately call a POISON CENTER.

## Part 3: Emergency Response & Handling Protocols

### Emergency Response Decision Tree

The following logic flow dictates the immediate actions required upon exposure. This protocol prioritizes containment and neutralization.[5]



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Figure 1: Decision matrix for immediate laboratory response to exposure incidents.[7]

## Safe Handling Workflow

### Engineering Controls:

- Primary: All open handling must occur within a certified Chemical Fume Hood.
- Secondary: Glove box required if handling >10g or heating above 40°C.

### PPE Requirements:

- Gloves: Nitrile (minimum 0.11mm thickness) or Laminate (Silver Shield) for prolonged contact. Latex is insufficient for halogenated pyridines.

- Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG).

## Part 4: Synthesis & Application in Drug Discovery

### Structural Utility

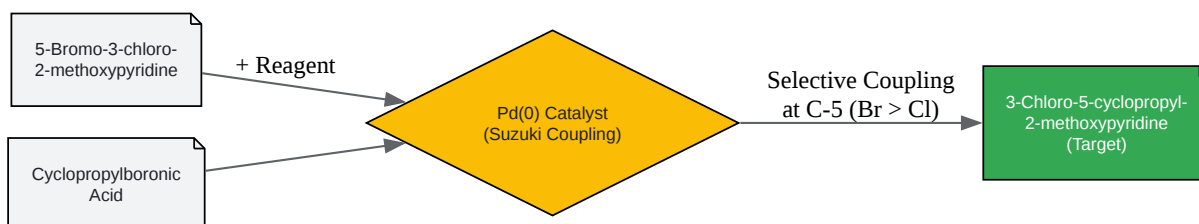
Researchers value this compound because the 3-chloro position is electronically activated by the adjacent pyridine nitrogen, making it susceptible to oxidative addition by Palladium (Pd) catalysts. Meanwhile, the 5-cyclopropyl group is installed early to avoid difficult late-stage cyclopropanation.

### Validated Synthetic Pathway

The synthesis typically follows a retrosynthetic logic where the cyclopropyl group is installed via Suzuki coupling on a di-halogenated precursor, or the pyridine ring is constructed de novo.

Common Route:

- Starting Material: 5-Bromo-3-chloro-2-methoxypyridine.
- Reagent: Cyclopropylboronic acid.[1]
- Catalyst: Pd(dppf)Cl<sub>2</sub> or Pd(OAc)<sub>2</sub>/Tricyclohexylphosphine.
- Conditions: Base (K<sub>3</sub>PO<sub>4</sub>), Toluene/Water, 100°C.



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Figure 2: Selective Suzuki-Miyaura coupling strategy utilizing the reactivity difference between Bromo and Chloro substituents.

## Quality Control (QC) Parameters

To validate the integrity of this material before use in biological assays:

- $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for cyclopropyl high-field multiplets (0.6–1.0 ppm) and two aromatic singlets (or doublets with small coupling) in the 7.5–8.5 ppm region.
- LCMS: Expect  $[\text{M}+\text{H}]^+ = 184.0/186.0$  (3:1 ratio due to  $^{35}\text{Cl}/^{37}\text{Cl}$  isotope pattern).

## References

- National Institutes of Health (NIH). (2024). Synthetic approaches and pharmaceutical applications of chloro-containing molecules.[1][2][3][10] PubMed Central. Retrieved from [\[Link\]](#)

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## Sources

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